molecular formula C9H11NO B1375623 1-(3-Ethylpyridin-2-yl)ethanone CAS No. 876392-09-5

1-(3-Ethylpyridin-2-yl)ethanone

Cat. No. B1375623
CAS RN: 876392-09-5
M. Wt: 149.19 g/mol
InChI Key: IOYXDXJFCVPYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethylpyridin-2-yl)ethanone, also known by its IUPAC name as 1-(3-ethyl-2-pyridinyl)ethanone , is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 g/mol. The compound is a liquid at room temperature and is typically stored at 4°C .

Synthesis Analysis

The synthesis of 1-(3-ethylpyridin-2-yl)ethanone involves a two-step process. It starts from an alcohol derivative (1), which can be obtained either from methyl or ethyl 2-acetylisonicotinate. The detailed procedure can be found in the literature .
  • Safety and Hazards

    • Precautionary Statements : Various precautions related to handling, storage, and personal protective equipment are recommended. Please refer to the provided MSDS for detailed safety information .
  • Scientific Research Applications

    Flavor and Fragrance Industry

    Lastly, due to its characteristic odor, this compound may find applications in the flavor and fragrance industry. It can be used to create new aromatic compounds or enhance existing fragrances.

    Each of these fields leverages the unique chemical structure of 1-(3-Ethylpyridin-2-yl)ethanone to develop innovative solutions and products. The compound’s versatility highlights its importance in scientific research across a broad spectrum of disciplines .

    properties

    IUPAC Name

    1-(3-ethylpyridin-2-yl)ethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11NO/c1-3-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IOYXDXJFCVPYSZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=C(N=CC=C1)C(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    149.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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